molecular formula C13H15N3O2 B5124123 N-(5-tert-butyl-3-isoxazolyl)isonicotinamide

N-(5-tert-butyl-3-isoxazolyl)isonicotinamide

Cat. No. B5124123
M. Wt: 245.28 g/mol
InChI Key: LCLDJWNDAWVITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)isonicotinamide, also known as SBI-425, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. SBI-425 belongs to the class of isoxazole-based compounds and has been shown to inhibit the activity of a specific enzyme, called soluble epoxide hydrolase (sEH).

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide involves the inhibition of sEH, which is an enzyme that plays a key role in the metabolism of fatty acids. By inhibiting sEH, N-(5-tert-butyl-3-isoxazolyl)isonicotinamide increases the levels of beneficial fatty acid metabolites, which have anti-inflammatory and cardioprotective effects.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, improvement of cardiac function, and the prevention of fibrosis. In addition, N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been shown to improve insulin sensitivity and reduce blood pressure in animal models of metabolic syndrome.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide is its specificity for sEH, which makes it a valuable tool for studying the role of this enzyme in various disease conditions. However, one of the limitations of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)isonicotinamide. One area of interest is the development of more potent and selective sEH inhibitors, which could have greater therapeutic potential. Another area of interest is the investigation of the role of sEH and its inhibitors in other disease conditions, such as cancer and neurodegenerative disorders. Finally, the development of new drug delivery systems for N-(5-tert-butyl-3-isoxazolyl)isonicotinamide could improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide involves a multi-step process that starts with the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is followed by the reaction of the acid chloride with isonicotinamide to obtain N-(5-tert-butyl-3-isoxazolyl)isonicotinamide.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of cardiovascular diseases, where N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-13(2,3)10-8-11(16-18-10)15-12(17)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLDJWNDAWVITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)pyridine-4-carboxamide

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